molecular formula C8H9NO2S B2978969 4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione CAS No. 111249-01-5

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Cat. No.: B2978969
CAS No.: 111249-01-5
M. Wt: 183.23
InChI Key: MODGSJWQUFMZEM-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is a chemical compound with the molecular formula C8H9NO2S. It is also known by its IUPAC name, 4-methyl-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide . This compound is characterized by its benzothiazole ring structure, which is a common motif in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride, followed by cyclization to form the benzothiazole ring . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar ring structure but lacking the sulfone group.

    2-Methylbenzothiazole: Similar structure with a methyl group at a different position.

    Benzothiazole-2,2-dioxide: Lacks the methyl group but has the sulfone group.

Uniqueness

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is unique due to the presence of both the methyl group and the sulfone group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6-3-2-4-8-7(6)5-12(10,11)9-8/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODGSJWQUFMZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CS(=O)(=O)NC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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